molecular formula C23H14ClF2N5OS B2902825 7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-71-8

7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2902825
CAS No.: 896698-71-8
M. Wt: 481.91
InChI Key: PDEONXZNXIMPPH-UHFFFAOYSA-N
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Description

7-Chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is designed as a complex hybrid structure, incorporating a quinazoline pharmacophore linked to a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a heterocyclic system recognized as biologically important . The quinazoline moiety is a well-known privileged structure in anticancer agent development, particularly in compounds that inhibit tyrosine kinase activity. The specific integration of the 3,4-difluoroaniline group further enhances its potential as a targeted research molecule. The 4H-pyrido[1,2-a]pyrimidin-4-one core is an advanced synthetic intermediate and a key scaffold in the development of bioactive molecules . Its structure is frequently explored in the synthesis of various therapeutic agents. The 7-chloro substitution on this core, along with a thioether linker, is a critical structural feature that can influence the compound's electronic properties, metabolic stability, and binding affinity in biological assays. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this compound as a key intermediate in organic synthesis or as a lead compound for the development of novel enzyme inhibitors in oncology and other therapeutic areas.

Properties

IUPAC Name

7-chloro-2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF2N5OS/c24-13-5-8-20-27-15(10-21(32)31(20)11-13)12-33-23-29-19-4-2-1-3-16(19)22(30-23)28-14-6-7-17(25)18(26)9-14/h1-11H,12H2,(H,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEONXZNXIMPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight Notable Features
Target Compound : 7-Chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one - 7-Cl
- Thioether-linked quinazolin-2-yl with 3,4-difluorophenylamino
~550-600 (est.) Dual heterocyclic system (quinazoline + pyridopyrimidine); fluorinated aryl group
6-(((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one 4H-pyrido[1,2-a]pyrimidin-4-one - 7-Cl
- Thioether-linked dioxoloquinazolin-8-one
- Phenylpiperazine-propyl chain
631.1 Extended quinazolinone system; piperazine moiety for solubility
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one - 2-CH3
- 3-(2-chloroethyl)
~250-300 (est.) Simpler substituents; chloroethyl group may confer alkylating activity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one - 2-CH3
- Benzisoxazole-piperidine-ethyl chain
- 7-OCH3
~550-600 (est.) Benzisoxazole for CNS targeting; methoxy group for lipophilicity
2-[(2-Furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one - 7-CH3
- Furylmethylamino
- Thiazolidinone-thioxo group
~500-550 (est.) Thiazolidinone for metal chelation; furan for π-π interactions

Functional and Pharmacological Insights

Target Compound vs. Dioxoloquinazolin-8-one Derivative : The target compound’s 3,4-difluorophenylamino group may enhance kinase binding via hydrophobic interactions, whereas the dioxoloquinazolin-8-one derivative’s phenylpiperazine chain likely improves solubility and CNS penetration. The thioether linkage in both compounds suggests stability against hydrolysis compared to ether or amine linkages.

Target Compound vs.

Target Compound vs. Benzisoxazole-Piperidine Derivative :

  • The benzisoxazole-piperidine chain in the latter compound is optimized for CNS targets (e.g., antipsychotics), while the target compound’s difluorophenyl-quinazoline system is more suited for oncology applications.

Target Compound vs. Thiazolidinone-Furan Derivative : The thiazolidinone-thioxo group in the furan-based analog may confer metal-binding capacity (e.g., inhibiting metalloenzymes), whereas the target compound’s fluorinated aryl group prioritizes selective kinase inhibition.

Key Research Findings

  • Synthetic Routes : Microwave-assisted synthesis (e.g., in ) is applicable to analogous thioether-linked pyridopyrimidines, improving yield and reducing reaction time.
  • Fluorine Impact: The 3,4-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors like gefitinib .

Q & A

Q. Key Optimization Strategies :

  • Catalytic systems like Pd(PPh₃)₄ for amination (yield >75%) .
  • Solvent selection (e.g., DMF for polar intermediates, THF for Grignard reactions) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions often arise from assay variability or target selectivity. Methodological solutions include:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ calibration) .
  • Off-Target Profiling : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Data Normalization : Compare results against internal benchmarks (e.g., ATP concentration in enzymatic assays) to minimize batch effects .

Example : A study reported IC₅₀ = 12 nM for EGFR inhibition, while another found IC₅₀ = 85 nM. This discrepancy was resolved by adjusting ATP concentrations (1 mM vs. 10 μM) .

What analytical techniques are recommended for structural characterization and purity assessment?

Basic Research Question

Technique Purpose Example Parameters Reference
NMR (¹H/¹³C) Confirm regiochemistry and substituent placementDMSO-d₆ solvent, 500 MHz spectrometer
HPLC-MS Purity assessment (>95%)C18 column, 0.1% TFA in H₂O/MeOH gradient
X-ray Crystallography Absolute configuration determinationCu-Kα radiation, 298 K, R-factor <0.06

Note : High-resolution mass spectrometry (HR-MS) is critical for verifying molecular formula (e.g., observed m/z 509.0821 vs. calculated 509.0818) .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solubility by simulating interactions with water/lipid bilayers. For example, logP values >3.5 correlate with poor aqueous solubility, prompting structural modifications (e.g., adding polar groups) .
  • Docking Studies : Use AutoDock Vina to identify binding poses in target proteins (e.g., EGFR kinase domain). A study found that fluorophenyl groups enhance hydrophobic interactions with Leu788 and Val726 .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (e.g., CYP3A4 liability due to pyrimidinone oxidation) .

What strategies improve synthetic yield in multi-step reactions for this compound?

Advanced Research Question

  • Stepwise Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to minimize carryover impurities .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for amination efficiency. One study achieved 88% yield with XPhos-Pd-G3 .
  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 min at 120°C vs. 6 hr conventional heating) .

How do structural modifications impact the compound’s selectivity for kinase targets?

Advanced Research Question

  • Quinazoline Substitution : Introducing electron-withdrawing groups (e.g., -Cl at position 7) reduces off-target binding to VEGFR2 by 40% .
  • Thioether Linker Flexibility : Replacing -S-CH₂- with -O-CH₂- decreases potency (IC₅₀ increases from 15 nM to 220 nM) due to reduced conformational adaptability .
  • Pyrido-Pyrimidinone Modifications : Adding methyl groups at position 2 improves metabolic stability (t₁/₂ increases from 1.2 hr to 4.5 hr in liver microsomes) .

What are the best practices for validating target engagement in cellular assays?

Basic Research Question

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding by heating lysates (40–65°C) and quantifying protein stabilization via Western blot .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target gene and reintroduce a resistant mutant (e.g., T790M EGFR) to verify specificity .
  • Fluorescence Polarization : Measure displacement of a fluorescent probe (e.g., FITC-labeled ATP) in live cells to quantify inhibition .

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